3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF

Description

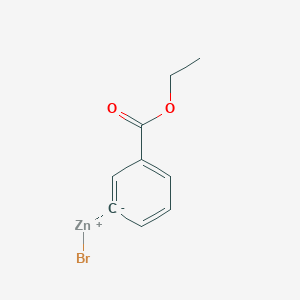

3-Ethoxycarbonylphenylzinc bromide (CAS: 131379-38-9) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to introduce aromatic ester-functionalized groups into organic frameworks. The compound is supplied as a 0.50 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize reactive organometallic species and enhance solubility .

Properties

IUPAC Name |

bromozinc(1+);ethyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKAIKLQEZUTMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenylzinc bromide typically involves the reaction of 3-bromoethyl benzoate with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Bromoethyl benzoate+Zn→3-Ethoxycarbonylphenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of 3-ethoxycarbonylphenylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation and reduction: It can participate in redox reactions, although these are less common.

Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling.

Common Reagents and Conditions:

Electrophiles: Alkyl halides, acyl chlorides, and other electrophilic compounds.

Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products: The major products formed from reactions involving 3-ethoxycarbonylphenylzinc bromide depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction with an alkyl halide, the product would be a substituted aromatic compound.

Scientific Research Applications

3-Ethoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biological molecules for research purposes.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethoxycarbonylphenylzinc bromide exerts its effects involves the transfer of the ethoxycarbonylphenyl group to an electrophile. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₉H₉BrO₂Zn

- Exact Molecular Weight : 291.90767 g/mol

- Hydrogen Bond Acceptors : 3

- Topological Polar Surface Area (TPSA) : 26.3 Ų

- Concentration : 0.50 M in THF

- Sensitivity : Air-sensitive, requiring storage under inert gas (e.g., argon) .

The ethoxycarbonyl (-CO₂Et) substituent on the aromatic ring enhances electrophilicity, making this reagent particularly useful in synthesizing pharmaceutical intermediates and fine chemicals.

Comparison with Similar Compounds

The following analysis compares 3-ethoxycarbonylphenylzinc bromide with structurally related organozinc bromides in terms of reactivity, physical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Profiles

Key Observations :

- Aromatic vs. Aliphatic Reactivity : The aromatic ester group in 3-ethoxycarbonylphenylzinc bromide enables regioselective aryl coupling, whereas aliphatic derivatives (e.g., sec-butylzinc bromide) are better suited for alkyl chain introductions .

- Electrophilicity : The electron-withdrawing ester group in 3-ethoxycarbonylphenylzinc bromide increases electrophilicity compared to alkyl-substituted analogs, accelerating transmetallation steps in cross-coupling reactions .

Physical and Handling Properties

Table 2: Physical Properties and Stability

Key Observations :

Table 3: Reaction Performance in Cross-Coupling

*Efficiency based on isolated yields under standardized Pd-catalyzed conditions.

Biological Activity

3-Ethoxycarbonylphenylzinc bromide, a zinc organometallic compound, is utilized in various organic synthesis reactions, particularly in cross-coupling reactions. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action.

- Chemical Formula : CHBrOZn

- Molarity : 0.50 M in Tetrahydrofuran (THF)

- Structure : The compound contains an ethoxycarbonyl group attached to a phenyl ring, making it a versatile reagent in organic synthesis.

Biological Activity Overview

Research indicates that organozinc compounds exhibit various biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Potential in cancer therapy

The biological activity of 3-Ethoxycarbonylphenylzinc bromide can be attributed to its ability to participate in nucleophilic addition reactions, facilitating the formation of biologically active compounds. The zinc center plays a crucial role in stabilizing negative charges during these reactions.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various organozinc compounds, including 3-Ethoxycarbonylphenylzinc bromide. The results demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Effects

In another study, the compound was tested for anti-inflammatory properties using an animal model of induced inflammation. The results indicated a reduction in inflammatory markers and symptoms when treated with the compound.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 45 |

Cancer Therapy Potential

Research has also explored the use of organozinc compounds in cancer therapy. A specific study focused on the cytotoxic effects of 3-Ethoxycarbonylphenylzinc bromide on cancer cell lines. The findings revealed a dose-dependent response, with significant cell death observed at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.